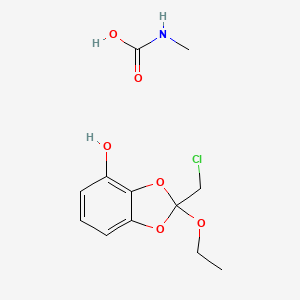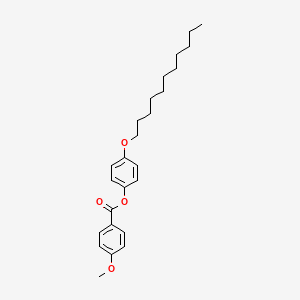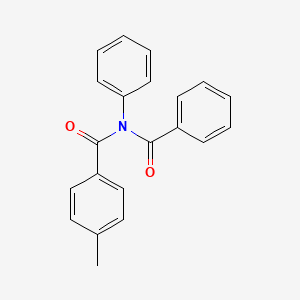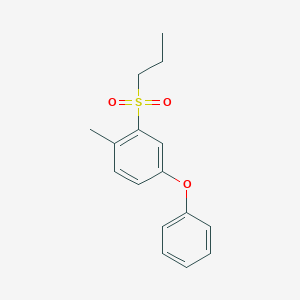![molecular formula C6H11NO B14582411 (2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane CAS No. 61495-88-3](/img/structure/B14582411.png)
(2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[310]hexane is a bicyclic compound that features a unique structure with an oxygen and nitrogen atom incorporated into its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry, followed by cyclization using a suitable reagent such as a strong base or acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired stereochemistry and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically results in the corresponding amine.
Scientific Research Applications
(2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-2,5-Dimethyl-1-azabicyclo[3.1.0]hexane: Lacks the oxygen atom in the ring system.
(2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.1]hexane: Features a different ring size.
Uniqueness
(2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
CAS No. |
61495-88-3 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(2S,5S)-2,5-dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H11NO/c1-5-3-4-6(2)7(5)8-6/h5H,3-4H2,1-2H3/t5-,6-,7?/m0/s1 |
InChI Key |
MVWJEJXFCWBNGL-WABBHOIFSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(N1O2)C |
Canonical SMILES |
CC1CCC2(N1O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene](/img/structure/B14582338.png)
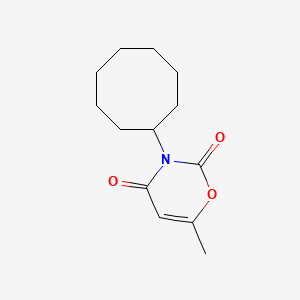
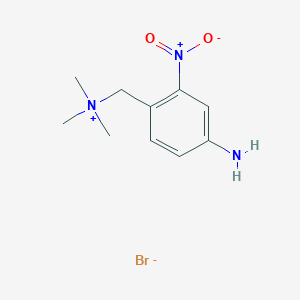
![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid](/img/structure/B14582346.png)
![7-Fluorotetrazolo[1,5-a]quinoxaline](/img/structure/B14582351.png)
![1-[(4-Ethylphenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14582358.png)
![Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)-](/img/structure/B14582364.png)
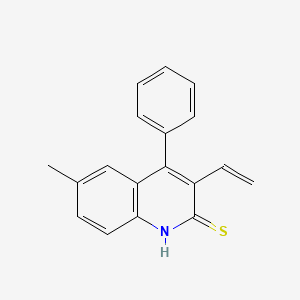
![1-[5-(4-Bromophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B14582399.png)
